Cas no 1810070-02-0 ([3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride)

[3-(Aminomethyl)oxetan-3-yl]methanol hydrochloride is a versatile heterocyclic building block featuring both an aminomethyl and a hydroxymethyl functional group on an oxetane ring. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications in medicinal chemistry and material science. The oxetane scaffold offers steric and electronic advantages, often improving metabolic stability and bioavailability in drug design. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including protease inhibitors and other pharmacologically active agents. Its rigid, polar structure also facilitates the development of novel polymers and crosslinking agents. High purity and well-defined reactivity ensure consistent performance in demanding synthetic workflows.
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride structure
1810070-02-0 structure
Product name:[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
CAS No:1810070-02-0
MF:C5H12ClNO2
MW:153.607280731201
MDL:MFCD29037457
CID:4618456
PubChem ID:91933790

[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride
    • [3-(AMINOMETHYL)OXETAN-3-YL]METHANOL HYDROCHLORIDE
    • [3-(Aminomethyl)oxetan-3-yl]methanol HCl
    • [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
    • AMY34492
    • SB20182
    • 3-Aminomethyl-3-(hydroxymethyl)oxetane HCl
    • P15273
    • A925302
    • MFCD29037457
    • 1810070-02-0
    • 3-Oxetanemethanol, 3-(aminomethyl)-, hydrochloride (1:1)
    • DB-405934
    • (3-(Aminomethyl)oxetan-3-yl)methanolhydrochloride
    • AKOS025396288
    • SY099865
    • CS-0053001
    • AS-52509
    • SCHEMBL20641724
    • MDL: MFCD29037457
    • Inchi: 1S/C5H11NO2.ClH/c6-1-5(2-7)3-8-4-5;/h7H,1-4,6H2;1H
    • InChI Key: HLNQEPAFYRLIOU-UHFFFAOYSA-N
    • SMILES: Cl.O1CC(CO)(CN)C1

Computed Properties

  • Exact Mass: 153.0556563 g/mol
  • Monoisotopic Mass: 153.0556563 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 80.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5
  • Molecular Weight: 153.61

[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride Security Information

  • Storage Condition:(BD303576)

[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB463362-10 g
[3-(Aminomethyl)oxetan-3-yl]methanol hydrochloride, 95%; .
1810070-02-0 95%
10g
€867.50 2023-07-18
Chemenu
CM284044-1g
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride
1810070-02-0 95%
1g
$491 2021-06-09
Chemenu
CM284044-5g
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride
1810070-02-0 95%+
5g
$278 2023-03-07
abcr
AB463362-5 g
[3-(Aminomethyl)oxetan-3-yl]methanol hydrochloride, 95%; .
1810070-02-0 95%
5g
€537.70 2023-07-18
eNovation Chemicals LLC
D573176-1G
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
1810070-02-0 97%
1g
$140 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120120-02-5G
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
1810070-02-0 97%
5g
¥ 1,920.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120120-02-100G
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
1810070-02-0 97%
100g
¥ 18,242.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120120-02-25G
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
1810070-02-0 97%
25g
¥ 6,402.00 2023-04-14
eNovation Chemicals LLC
D573176-5G
[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
1810070-02-0 97%
5g
$360 2024-07-21
Ambeed
A367640-1g
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride
1810070-02-0 97%
1g
$138.0 2024-04-22

Additional information on [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride

Recent Advances in the Application of [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride (CAS: 1810070-02-0) in Chemical Biology and Pharmaceutical Research

The compound [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride (CAS: 1810070-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This oxetane derivative, characterized by its aminomethyl and hydroxymethyl functional groups, serves as a valuable building block in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors, receptor modulators, and prodrugs.

One of the key areas of research involving this compound is its role in the design of covalent inhibitors. The oxetane ring, known for its stability and ability to modulate physicochemical properties, has been exploited to enhance the binding affinity and selectivity of inhibitors targeting proteases and kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the incorporation of [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride into a series of irreversible BTK inhibitors, resulting in improved pharmacokinetic profiles and reduced off-target effects.

In addition to its applications in covalent inhibition, this compound has also been utilized in the development of prodrug strategies. The presence of both amino and hydroxyl groups allows for facile conjugation with various drug molecules, enabling controlled release and targeted delivery. A recent preprint on bioRxiv detailed the use of [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride as a linker in antibody-drug conjugates (ADCs), where it facilitated the stable attachment of cytotoxic payloads while maintaining antibody specificity.

Furthermore, the compound's potential in fragment-based drug discovery (FBDD) has been explored. Its small size and high solubility make it an ideal fragment for screening against therapeutic targets. A 2024 study in ACS Chemical Biology reported the successful identification of novel hits for SARS-CoV-2 main protease using a library of oxetane-containing fragments, including [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride. The study underscored the importance of such fragments in expanding the chemical space for drug discovery.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of derivatives based on this scaffold. Recent patents filed by major pharmaceutical companies, however, indicate a growing interest in addressing these challenges, with innovations in catalytic methods and green chemistry approaches. For example, a 2023 patent by Pfizer outlined a scalable route to [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride using asymmetric catalysis, which could pave the way for broader industrial applications.

In conclusion, [3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride (CAS: 1810070-02-0) represents a versatile and promising scaffold in modern drug discovery. Its applications span covalent inhibitors, prodrugs, and fragment-based screening, with ongoing research efforts aimed at overcoming synthetic and optimization hurdles. As the field advances, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1810070-02-0)[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride
A925302
Purity:99%
Quantity:5g
Price ($):234.0